molecular formula C₁₄H₁₃D₃NNaO₈ B1140528 4-Acetamidophenyl beta-D-Glucuronide-d3 Sodium Salt CAS No. 1260619-61-1

4-Acetamidophenyl beta-D-Glucuronide-d3 Sodium Salt

Cat. No.: B1140528
CAS No.: 1260619-61-1
M. Wt: 352.29
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Description

4-Acetamidophenyl beta-D-Glucuronide-d3 Sodium Salt: is a complex organic compound that features a sodium ion coordinated to a carbohydrate derivative This compound is characterized by multiple hydroxyl groups and a trideuterioacetyl-substituted phenoxy group

Mechanism of Action

4-Acetamidophenyl |A-D-glucuronide-d3 (sodium)

, also known as 4-Acetamidophenyl beta-D-Glucuronide-d3 Sodium Salt or Sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(2,2,2-trideuterioacetyl)amino]phenoxy]oxane-2-carboxylate , is a labeled metabolite of Acetaminophen . Here is an overview of its mechanism of action:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamidophenyl beta-D-Glucuronide-d3 Sodium Salt typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate carbohydrate precursors and phenoxy derivatives.

    Protection and Deprotection Steps: Hydroxyl groups on the carbohydrate are often protected using silyl or acyl groups to prevent unwanted reactions.

    Coupling Reaction: The protected carbohydrate is then coupled with the trideuterioacetyl-substituted phenoxy group using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC).

    Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve:

    Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.

    Purification: Employing chromatographic techniques such as high-performance liquid chromatography (HPLC) to purify the compound.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can undergo oxidation to form carbonyl compounds.

    Reduction: The trideuterioacetyl group can be reduced to yield the corresponding alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions to enhance selectivity and yield.

    Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Potential use in the treatment of diseases due to its unique structural properties.

    Diagnostic Tools: Utilized in the development of diagnostic assays for detecting specific biomolecules.

Industry

    Material Science: Applied in the development of new materials with enhanced properties.

    Biotechnology: Used in biotechnological applications such as biosensors and bioimaging.

Comparison with Similar Compounds

Similar Compounds

  • Sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(2,2,2-trifluoroacetyl)amino]phenoxy]oxane-2-carboxylate
  • Sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(2,2,2-trichloroacetyl)amino]phenoxy]oxane-2-carboxylate

Uniqueness

  • Deuterium Substitution : The presence of trideuterioacetyl groups makes it unique compared to its trifluoroacetyl and trichloroacetyl analogs.
  • Stability : The deuterium substitution can enhance the stability and alter the metabolic profile of the compound.

This detailed article provides a comprehensive overview of 4-Acetamidophenyl beta-D-Glucuronide-d3 Sodium Salt, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(2,2,2-trideuterioacetyl)amino]phenoxy]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO8.Na/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINXIJJEOMGKPB-OSQJLVBPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16NNaO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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